molecular formula C24H25NO4 B13460035 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid

Cat. No.: B13460035
M. Wt: 391.5 g/mol
InChI Key: XODIOGVIIYLJGJ-NRFANRHFSA-N
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Description

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid is a synthetic compound often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved using reagents such as fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) at room temperature.

    Coupling: HBTU, DIPEA (N,N-diisopropylethylamine) in DMF.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group is removed, and the amino acids are linked via peptide bonds.

Scientific Research Applications

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The primary mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds, facilitating the synthesis of the desired peptide sequence.

Comparison with Similar Compounds

Similar Compounds

  • **(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
  • **4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid

Uniqueness

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid is unique due to its specific structure, which includes a terminal alkyne group

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6-dimethylhept-4-ynoic acid

InChI

InChI=1S/C24H25NO4/c1-24(2,3)14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,13,15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

XODIOGVIIYLJGJ-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)C#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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